molecular formula C20H21F3N2O3 B1672861 Flucetorex CAS No. 40256-99-3

Flucetorex

Cat. No. B1672861
CAS RN: 40256-99-3
M. Wt: 394.4 g/mol
InChI Key: SKWBJBJQEUEFCY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Flucetorex involves several steps, starting with the preparation of the intermediate compounds. The key steps include:

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product. Techniques such as crystallization and chromatography may be employed for purification.

Chemical Reactions Analysis

Types of Reactions: Flucetorex undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Flucetorex has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of Flucetorex involves its interaction with the central nervous system. It is believed to act as a serotonin releasing agent, similar to fenfluramine. This leads to increased levels of serotonin in the synaptic cleft, which can influence mood, appetite, and other physiological functions .

Comparison with Similar Compounds

Similar Compounds:

    Fenfluramine: A related compound with similar anorectic properties.

    Benfluorex: Another compound related to fenfluramine.

    Fludorex: A compound with similar chemical structure and effects.

    Tiflorex: Another related compound with similar properties.

Uniqueness of Flucetorex: this compound is unique due to its specific chemical structure, which includes a trifluoromethyl group. This structural feature may contribute to its distinct pharmacological properties compared to other similar compounds .

properties

IUPAC Name

2-(4-acetamidophenoxy)-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O3/c1-13(10-15-4-3-5-16(11-15)20(21,22)23)24-19(27)12-28-18-8-6-17(7-9-18)25-14(2)26/h3-9,11,13H,10,12H2,1-2H3,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWBJBJQEUEFCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)COC2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501031958
Record name Flucetorex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40256-99-3
Record name 2-[4-(Acetylamino)phenoxy]-N-[1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40256-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flucetorex [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040256993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flucetorex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUCETOREX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JJT8MQ49S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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